molecular formula C20H23N5O B360098 2-{[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol CAS No. 796887-98-4

2-{[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol

Cat. No.: B360098
CAS No.: 796887-98-4
M. Wt: 349.4g/mol
InChI Key: XPYROURTPDUTCY-UHFFFAOYSA-N
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Description

It is primarily used as a downstream blocker of the Hedgehog signaling pathway, effectively inhibiting Gli-dependent transcription activity . This compound is significant in the field of cell signaling and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HPI 3 involves the preparation of a piperazinyl-quinazoline scaffold. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of HPI 3 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

HPI 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines and piperazines, which can be further functionalized for specific applications.

Scientific Research Applications

HPI 3 has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in studies of the Hedgehog signaling pathway, which is crucial for cell differentiation and development.

    Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases involving aberrant Hedgehog signaling.

    Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HPI 3 is unique due to its specific inhibition of Gli-dependent transcription activity and its ability to selectively target the Hedgehog signaling pathway. Unlike HPI 1, HPI 3’s inhibitory activity is abolished by overexpression of Gli1 or Gli2, highlighting its specificity .

Properties

IUPAC Name

2-[[2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c26-15-10-21-19-17-8-4-5-9-18(17)22-20(23-19)25-13-11-24(12-14-25)16-6-2-1-3-7-16/h1-9,26H,10-15H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYROURTPDUTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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